Cliotide T12 -

Cliotide T12

Catalog Number: EVT-246319
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cliotide T12 is isolated from Clitoria ternatea, commonly known as butterfly pea. This plant has been traditionally used in various cultures for its health benefits, including anti-inflammatory and antioxidant properties. The extraction process typically involves heat extraction methods that yield bioactive fractions containing these heat-stable peptides .

Classification

Cyclotides, including cliotide T12, are classified based on their structural characteristics and biological functions. They fall under the category of plant defense peptides and are recognized for their antimicrobial and cytotoxic activities against various pathogens and cancer cell lines . The classification can also be subdivided into different families based on loop composition and structural topology, such as the Bracelet, Mobius, and Trypsin inhibitor subfamilies .

Synthesis Analysis

Methods

The synthesis of cliotide T12 can occur through both biological and chemical pathways. In plants, cyclotides are synthesized from precursor proteins that undergo post-translational modifications. This process involves the cleavage of the precursor to release the cyclotide, followed by cyclization facilitated by enzymes such as asparaginyl endopeptidase (AEP). The AEP catalyzes the formation of disulfide bonds that stabilize the cyclic structure .

Technical Details:

  • Biological Synthesis: Involves the formation of disulfide bridges during N-to-C cyclization in precursor peptides. The oxidation of cysteine residues brings the N-terminus and C-terminus close together, enabling cyclization.
  • Chemical Synthesis: Can be achieved using solid-phase peptide synthesis techniques where protected amino acids are sequentially added to form the desired peptide sequence before cyclization through oxidation or other coupling reactions .
Molecular Structure Analysis

Structure

The molecular structure of cliotide T12 features a cyclic backbone formed by a series of amino acids linked by disulfide bonds. This structure imparts significant stability compared to linear peptides. Cyclotides typically contain three conserved disulfide bonds that create a knotted topology essential for their biological activity.

Data

Nuclear magnetic resonance (NMR) spectroscopy is often employed to elucidate the three-dimensional structure of cliotide T12. The highly constrained nature of cyclotides allows them to maintain an ordered conformation even in solution, making NMR an effective tool for structural analysis .

Chemical Reactions Analysis

Reactions

Cliotide T12 exhibits various chemical reactivity patterns typical of cyclotides. These include:

  • Disulfide Bond Formation: Critical for maintaining structural integrity.
  • Alkylation Reactions: Used to modify specific residues for studying functional properties.
  • Hydrolysis: Potentially occurs under extreme conditions or enzymatic action.

Technical Details: Techniques such as matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF-MS) are utilized to analyze these reactions and confirm structural integrity post-synthesis .

Mechanism of Action

Process

The mechanism by which cliotide T12 exerts its biological effects involves interaction with cellular membranes, leading to disruption or modulation of cellular functions. Cyclotides have been shown to possess antimicrobial properties by permeabilizing bacterial membranes.

Data

Studies indicate that cliotide T12 can induce hemolysis in red blood cells at certain concentrations, which is indicative of its membrane-active properties. The concentration required to achieve 50% hemolysis (HD50) provides insight into its potency as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges between 2 kDa to 3 kDa for cyclotides.
  • Solubility: Generally soluble in aqueous solutions, exhibiting stability under various pH conditions.

Chemical Properties

Relevant data indicates that cliotide T12 maintains its structural integrity across a range of temperatures and pH levels, making it suitable for various applications in biotechnology and medicine .

Applications

Cliotide T12 has significant potential in scientific research and applications:

  • Antimicrobial Agents: Due to its ability to disrupt bacterial membranes, cliotide T12 can be explored as a lead compound for developing new antibiotics.
  • Cancer Research: Its cytotoxic effects on cancer cell lines make it a candidate for further investigation in cancer therapeutics.
  • Biotechnology: Cyclotides like cliotide T12 can serve as models for designing novel peptides with tailored functions due to their stable structure and diverse biological activities .
Discovery and Structural Classification of Cliotide T12

Phylogenetic Context of Cyclotides in Clitoria ternatea

Clitoria ternatea (butterfly pea), a member of the Fabaceae family, represents a phylogenetically anomalous source of cyclotides. Historically, cyclotides were documented predominantly in the Rubiaceae, Violaceae, and Cucurbitaceae families, with their discovery in Fabaceae challenging established evolutionary paradigms [1] [3]. This divergence is attributed to chimeric genetic precursors that fuse ancestral cyclotide domains with Fabaceae-specific albumin-1 (A1b) sequences. Genomic analyses indicate that cliotides, including T12, likely originated through horizontal gene transfer or convergent evolution, enabling C. ternatea to biosynthesize cyclotides across all tissues (flowers, seeds, roots, and nodules) [1] [3]. The table below summarizes cyclotide distribution across plant families:

Table 1: Phylogenetic Distribution of Cyclotides

Plant FamilyRepresentative SpeciesTissue LocalizationEvolutionary Feature
FabaceaeClitoria ternateaFlowers, seeds, roots, nodulesChimeric A1b-cyclotide precursors
ViolaceaeViola odorataLeaves, flowersTypical cyclotide precursors
RubiaceaeOldenlandia affinisLeavesLinear cyclotide precursors
CucurbitaceaeMomordica cochinchinensisSeedsLinear cyclotide precursors

Identification of Cliotide T12 Within Heat-Stable Cysteine-Rich Peptide Libraries

Cliotide T12 was isolated from C. ternatea using a targeted thermostability protocol designed to enrich cysteine-rich peptides (CRPs). Whole-plant extracts were subjected to boiling aqueous extraction (100°C, 1 hr), followed by centrifugation and C18 flash chromatography. The CRP-enriched fraction was eluted with 80% ethanol and further purified via reversed-phase HPLC [1]. Cliotide T12 was identified in the bioactive fraction through MALDI-TOF/TOF mass spectrometry, exhibiting a molecular mass of ~3.2 kDa—consistent with cyclotide dimensions [1] [3]. Its abundance varied across tissues, with the highest yield observed in flowers (80 mg/kg fresh weight) [1]. The table below details its isolation profile:

Table 2: Isolation Parameters for Cliotide T12

ParameterCondition/ValueBiological Significance
Extraction SolventBoiling water (100°C, 1 hr)Selects for thermostable CRPs
ChromatographyC18 RP-HPLCHydrophobicity-based separation
Molecular Mass3,128 ± 2 DaMatches cyclotide mass range
Tissue Yield (Flowers)80 mg/kgIndicates ecological role

Sequence Homology Analysis With Legacy Cyclotide Families

The primary sequence of Cliotide T12 (determined via tandem mass spectrometry and enzymatic digestion) reveals a 30-amino-acid backbone with six conserved cysteine residues. It shares a cystine knot (CCK) motif with classical cyclotides like kalata B1 (Violaceae) and MCoTI-II (Cucurbitaceae) but exhibits Fabaceae-specific substitutions [1] [3]. Key divergences include:

  • A hydrophobic patch (Val10, Leu17, Trp24) replacing charged residues in loop 3.
  • An Asn29 C-terminal processing site critical for backbone cyclization [3] [6].Homology modeling indicates <45% sequence identity with Violaceae cyclotides, confirming its classification as a novel cyclotide lineage within Fabaceae [1]. The table below compares sequence features:

Table 3: Sequence Homology of Cliotide T12 vs. Legacy Cyclotides

FeatureCliotide T12Kalata B1 (Violaceae)MCoTI-II (Cucurbitaceae)
Backbone Length30 residues29 residues34 residues
N-Terminal ResidueGlycine (Gly¹)Glutamate (Glu¹)Serine (Ser¹)
C-Terminal ResidueAsparagine (Asn³⁰)Valine (Val²⁹)Asparagine (Asn³⁴)
Conserved Cysteines6 (Cys³, Cys⁷, Cys¹⁴, Cys²⁰, Cys²⁴, Cys²⁸)66
Key Loop 5 ResidueSerine (Ser²⁶)Threonine (Thr²⁵)Proline (Pro³⁰)

Disulfide Connectivity Profiling to Confirm Cyclotide Classification

The cyclotide-defining cystine knot topology of Cliotide T12 was validated using partial reduction-alkylation assays and mass spectrometry. The peptide underwent controlled reduction with Tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation using N-ethylmaleimide (NEM) [1]. This revealed three interlocked disulfide bonds with connectivity Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, and Cysᴵᴵᴵ–Cysⱽᴵ (where Cysᴵ = Cys³, Cysᴵᴵ = Cys⁷, Cysᴵᴵᴵ = Cys¹⁴, Cysᴵⱽ = Cys²⁰, Cysⱽ = Cys²⁴, Cysⱽᴵ = Cys²⁸). This configuration forms a cyclic cystine knot (CCK) that confers exceptional stability against thermal/chemical denaturation and protease degradation [1] [3]. The knotting pattern distinguishes cliotides from linear Fabaceae CRPs (e.g., A1b/leginsulins), which lack backbone cyclization and possess a simpler disulfide array [1] [4].

Properties

Product Name

Cliotide T12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.